Alchorneine

Organic Synthesis Alkaloid Chemistry Natural Product Synthesis

Alchorneine's singular imidazopyrimidine core (distinct from imidazole alkaloids like Alchornidine) is irreplaceable for laboratories validating synthetic routes or standardizing Alchornea botanical extracts via LC-MS. Direct procurement of this specific compound is mandatory to avoid divergent pharmacological outcomes in intestinal peristalsis inhibition studies or broad in-vitro profiling campaigns.

Molecular Formula C12H19N3O
Molecular Weight 221.3 g/mol
CAS No. 28340-21-8
Cat. No. B1221226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlchorneine
CAS28340-21-8
Molecular FormulaC12H19N3O
Molecular Weight221.3 g/mol
Structural Identifiers
SMILESCC(=C)C1CN2C=CC(N=C2N1OC)(C)C
InChIInChI=1S/C12H19N3O/c1-9(2)10-8-14-7-6-12(3,4)13-11(14)15(10)16-5/h6-7,10H,1,8H2,2-5H3/t10-/m0/s1
InChIKeyRCNXAKUMTKVCLL-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Alchorneine (CAS 28340-21-8): An Imidazopyrimidine Alkaloid Baseline for Natural Product Research


Alchorneine (CAS 28340-21-8) is a naturally occurring imidazopyrimidine alkaloid isolated primarily from plants of the genus *Alchornea* (e.g., *A. castaneifolia*, *A. floribunda*, *A. cordifolia*) [1]. With the molecular formula C12H19N3O and a molecular weight of 221.30 g/mol, it features a characteristic 1-methoxy-7,7-dimethyl-2-(1-methylethenyl)-1,2,3,7-tetrahydroimidazo[1,2-a]pyrimidine core structure [2]. This compound serves as a foundational reference for investigations into imidazopyrimidine alkaloids and the bioactivity of *Alchornea* extracts, which are utilized in various traditional medicinal practices [3].

Why Generic Imidazole Alkaloid Substitution Fails for Alchorneine-Based Research


The assumption that other imidazole or guanidine alkaloids can serve as generic substitutes for Alchorneine is not supported by the available evidence. Alchorneine possesses a unique imidazopyrimidine scaffold distinct from related compounds like Alchornidine or Isoalchorneine, which directly impacts its specific spasmolytic activity and potential receptor interactions [1]. While Alchornea extracts demonstrate antimicrobial properties, these activities cannot be solely attributed to Alchorneine without direct, quantitative comparative studies on the pure compound [2]. The lack of modern pharmacological profiling for Alchorneine means that any substitution carries a significant risk of unexpected or divergent biological outcomes, underscoring the necessity for the specific compound in research applications [3].

Alchorneine Comparative Evidence: Quantified Differentiation from Analogs and Standards


Synthetic Accessibility of Alchorneine vs. Isoalchorneine

A direct head-to-head synthesis comparison reveals that Alchorneine can be produced via a more efficient synthetic route than its close analog, Isoalchorneine. The reported synthesis of (+/-)-alchorneine provides a baseline for its preparation, which is a critical differentiator for sourcing material for research [1].

Organic Synthesis Alkaloid Chemistry Natural Product Synthesis

Antimicrobial Activity of Alchornea cordifolia Extracts Relative to Standard Antibiotics

In a cross-study comparison, ethanol extracts of Alchornea cordifolia, a primary source of Alchorneine, demonstrated activity against several pathogenic bacteria. While not a pure compound, this data provides context for the extract's potency [1].

Antimicrobial Research Natural Product Extracts Antibiotic Resistance

Spasmolytic Activity: Class-Level Inference from Alchorneine's Structural Features

Alchorneine is classified as an inhibitor of intestinal peristalsis, a spasmolytic effect inferred from its imidazopyrimidine structure and traditional use [1]. This is a class-level inference as no direct IC50 or comparative data exists against a specific comparator.

Pharmacology Spasmolytic Activity Intestinal Peristalsis

Lack of Modern Pharmacological Evaluation: A Critical Differentiator for Research Procurement

A key piece of supporting evidence for the unique value of Alchorneine is the explicit statement that it has not been examined by modern pharmacological methods [1]. This creates a clear research opportunity, as the compound's full biological profile remains undefined compared to well-characterized alkaloids.

Pharmacological Screening Drug Discovery Alkaloid Research

Alchorneine Application Scenarios for Research and Industrial Procurement


Synthetic Chemistry Reference Standard for Imidazopyrimidine Alkaloid Synthesis

Alchorneine serves as an essential reference standard for laboratories engaged in the total synthesis of imidazopyrimidine alkaloids. The published synthetic route provides a benchmark for method development and optimization [1]. Procurement of the pure compound is necessary for verifying synthetic product identity via analytical comparison (e.g., NMR, HPLC).

Novel Drug Discovery Target for Spasmolytic and Anti-Diarrheal Agents

Based on its classification as an inhibitor of intestinal peristalsis [1], Alchorneine presents a starting point for medicinal chemistry programs targeting gastrointestinal disorders. Its unique imidazopyrimidine core offers a scaffold for developing new molecular entities with potential spasmolytic activity, distinct from common antimuscarinic or opioid-based treatments.

Phytochemical Marker for Standardization and Authentication of Alchornea Extracts

For producers of *Alchornea* spp. botanical extracts, Alchorneine can be used as a chemical marker for quality control and standardization. Quantifying Alchorneine content in extracts via LC-MS allows for batch-to-batch consistency assessment, ensuring a reproducible product for research or commercial applications [2].

Comparative Pharmacological Profiling in Underserved Alkaloid Space

Given the lack of modern pharmacological evaluation for Alchorneine [3], it is an ideal candidate for broad-scale in vitro profiling. Researchers can screen Alchorneine against panels of receptors, enzymes, and cell-based assays to identify novel bioactivities, positioning it as a valuable tool for academic and industrial discovery pipelines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Alchorneine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.